molecular formula C22H38N2O15 B1460096 O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose CAS No. 108964-40-5

O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose

Cat. No. B1460096
CAS RN: 108964-40-5
M. Wt: 570.5 g/mol
InChI Key: GABPZCPMDPOFMI-FYOAGJNVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-2-(Acetylamino)-2-deoxy-|A-D-glucopyranosyl-(1 inverted exclamation marku4)-O-[6-deoxy-|A-L-galactopyranosyl-(1 inverted exclamation marku6)]-2-(acetylamino)-2-deoxy-D-glucose is a useful research compound. Its molecular formula is C22H38N2O15 and its molecular weight is 570.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One research avenue involves the concise and efficient synthesis of 2-acetamido-2-deoxy-beta-D-hexopyranosides, crucial for developing diverse aminosugars from 2-acetamido-2-deoxy-beta-D-glucose. This process facilitates the production of rare sugar derivatives, potentially useful for various biochemical applications (Cai, Ling, & Bundle, 2009).

Applications in Glycoconjugate Synthesis

The synthesis of glycoconjugates, particularly those featuring the 2-acetamido-2-deoxy-β-D-galactopyranosyl group, is another critical area of research. This work is foundational for understanding the structural aspects of oligosaccharides and their role in biological systems. For instance, the preparation of oligosaccharides containing this group by inversion of configuration at C-4 of the amino sugar unit highlights the compound's utility in synthesizing complex sugar structures (Miyai & Jeanloz, 1972).

Metal Chelation Properties

Moreover, the chelating properties of derivatives of this compound, specifically the 2-amino-2-deoxy-aldohexoses and their acetylated forms, have been explored for their potential in metal ion binding. Such studies are fundamental in the fields of coordination chemistry and the development of new materials with specific metal-binding capabilities (Schwarz, Hess, & Klüfers, 2010).

Enzymatic Synthesis and Biological Applications

The enzymatic synthesis and modification of glycoconjugates using this compound also represent a significant area of research. These studies are pivotal in developing synthetic methodologies for biologically relevant glycostructures, which can be applied in vaccine development, drug delivery systems, and the creation of biomimetic materials. An example includes the synthesis of a UDP-2-acetamido-2-deoxy-d-glucose: β-d-galactopyranosyl-(1→4)-saccharide (1→3)-2-acetamido-2-deoxy-β-d-glucopyranosyltransferase in human serum, demonstrating the compound's role in glycoconjugate biosynthesis (Yates & Watkins, 1983).

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N2O15/c1-7-14(30)18(34)19(35)22(37-7)36-6-11(29)20(15(31)10(4-25)23-8(2)27)39-21-13(24-9(3)28)17(33)16(32)12(5-26)38-21/h4,7,10-22,26,29-35H,5-6H2,1-3H3,(H,23,27)(H,24,28)/t7-,10-,11+,12+,13+,14+,15+,16+,17+,18+,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPZCPMDPOFMI-FYOAGJNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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